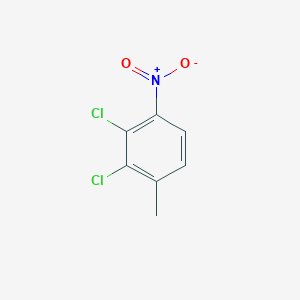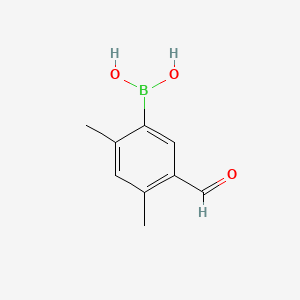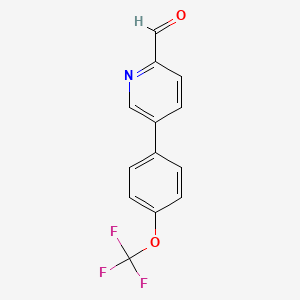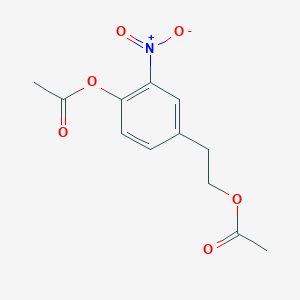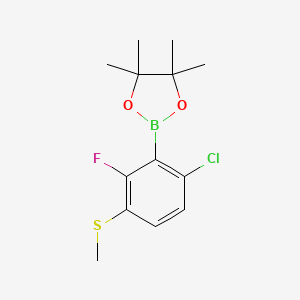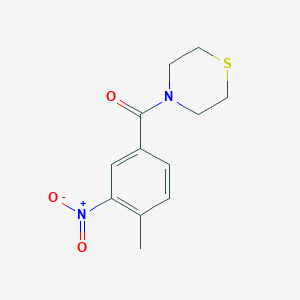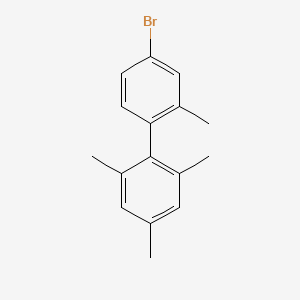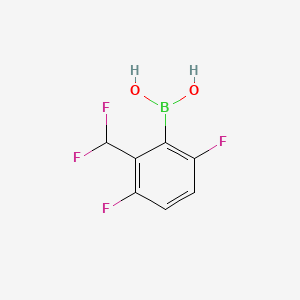
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of difluoromethyl and difluorophenyl groups in its structure imparts unique chemical properties that make it valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the addition of a boron-hydrogen bond over an unsaturated bond, which proceeds rapidly and efficiently . The reaction conditions often involve the use of a rhodium catalyst and bis(neopentyl glycolato)diboron as the borylation reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, as well as various oxidizing and reducing agents depending on the desired transformation . Reaction conditions are typically mild, making the compound suitable for a wide range of applications.
Major Products
The major products formed from these reactions include substituted phenylboronic acids, boronic esters, and other organoboron compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it a crucial reagent in the synthesis of complex organic molecules .
Biology
The compound’s ability to form stable boron-oxygen bonds makes it useful in the development of biosensors and other diagnostic tools. Boronic acids are known to interact with diols, which are common in biological molecules such as sugars and nucleotides .
Medicine
In medicine, boronic acids are explored for their potential as enzyme inhibitors. The unique structure of this compound may offer advantages in the design of drugs targeting specific enzymes or receptors .
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it a valuable building block for various industrial applications .
Mecanismo De Acción
The mechanism by which (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid exerts its effects involves the formation of boron-oxygen bonds with target molecules. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The presence of difluoromethyl groups enhances the compound’s reactivity and stability, making it effective in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- (4-(Difluoromethyl)phenyl)boronic acid
- (3,5-Difluorophenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-(Difluoromethyl)-3,6-difluorophenyl)boronic acid offers unique advantages due to the presence of both difluoromethyl and difluorophenyl groups. These groups enhance the compound’s reactivity and stability, making it more effective in certain chemical reactions and applications .
Conclusion
This compound is a versatile and valuable compound in the field of organic chemistry. Its unique structure and reactivity make it suitable for a wide range of applications in scientific research, medicine, and industry. The compound’s ability to undergo various chemical reactions and form stable products highlights its importance as a building block for complex organic molecules.
Propiedades
Fórmula molecular |
C7H5BF4O2 |
|---|---|
Peso molecular |
207.92 g/mol |
Nombre IUPAC |
[2-(difluoromethyl)-3,6-difluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O2/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,7,13-14H |
Clave InChI |
QJKLHNUBWQLJDO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1C(F)F)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)

![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
